molecular formula C16H14N4O2 B8339974 N,N-dimethyl-5-(4-nitroquinolin-2-yl)pyridin-2-amine

N,N-dimethyl-5-(4-nitroquinolin-2-yl)pyridin-2-amine

Cat. No. B8339974
M. Wt: 294.31 g/mol
InChI Key: PPYICBMICSQQAN-UHFFFAOYSA-N
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Patent
US08691187B2

Procedure details

N,N-Dimethyl-5-(4-nitroquinolin-2-yl)pyridin-2-amine T480P was prepared using general procedure A from 2-Bromo-4-nitroquinoline (50 mg, 0.2 mmol) and (6-(dimethylamino)pyridin-3-yl)boronic acid (34 mg, 0.2 mmol). The product was obtained as a yellow solid (40 mg, 68%). 1H NMR (400 MHz, CDCl3): δ 8.99 (d, J=2.4 Hz, 1H), 8.36-8.34 (m, 2H), 8.30 (s, 1H), 8.19 (m, 1H), 7.81 (m, 1H), 7.65 (m, 1H), 6.66 (d, J=9.0 Hz, 1H), 3.21 (s, 6H); MS (ESI): 295 (M+H+).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step Two
Name
Yield
68%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:15][N:16]([CH3:26])[C:17]1[N:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1>>[CH3:15][N:16]([CH3:26])[C:17]1[CH:18]=[CH:19][C:20]([C:2]2[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)=[CH:21][N:22]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
BrC1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
34 mg
Type
reactant
Smiles
CN(C1=CC=C(C=N1)B(O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=C(C=C1)C1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-])C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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